molecular formula C28H24N2O4S B2892866 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide CAS No. 327971-78-8

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2892866
CAS No.: 327971-78-8
M. Wt: 484.57
InChI Key: MLBULISSMFCOGM-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dihydroisoquinoline ring system, a sulfonamide group, and a benzamide moiety, making it an interesting molecule for chemical research and pharmaceutical development.

Scientific Research Applications

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide has several scientific research applications:

  • Chemistry:

    • Catalysis: Used as a ligand in catalytic reactions.

    • Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

  • Biology:

    • Enzyme Inhibition: Potential inhibitor of specific enzymes due to its sulfonyl group.

    • Receptor Binding Studies: Investigated for binding affinity to various biological receptors.

  • Medicine:

    • Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    • Therapeutic Agent: Potential application in the treatment of specific diseases.

  • Industry:

    • Material Science: Used in the development of advanced materials.

    • Chemical Manufacturing: Intermediate in the production of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates.

  • Formation of Dihydroisoquinoline Intermediate:

    • Reactants: 2-nitrobenzaldehyde and ethyl acetoacetate.

    • Reaction Conditions: Catalytic hydrogenation to yield the dihydroisoquinoline intermediate.

  • Sulfonylation:

    • Reactants: Dihydroisoquinoline intermediate and sulfonyl chloride.

    • Reaction Conditions: Basic medium (e.g., pyridine) to facilitate the sulfonylation reaction, forming the sulfonyl derivative.

  • Coupling with Benzamide:

    • Reactants: Sulfonyl derivative and 2-phenoxybenzoic acid.

    • Reaction Conditions: Coupling agents (e.g., EDC, HOBt) in an organic solvent to yield the final compound.

Industrial Production Methods

While the detailed industrial production methods may vary, they generally involve scaling up the laboratory synthetic routes with appropriate modifications to ensure yield, purity, and cost-effectiveness. Optimization of reaction conditions, choice of solvents, and purification methods are key considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Potassium permanganate, hydrogen peroxide.

    • Conditions: Mild to moderate temperatures.

    • Products: Oxidized derivatives at the isoquinoline ring.

  • Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    • Conditions: Low temperatures.

    • Products: Reduced forms of the sulfonyl and amide groups.

  • Substitution:

    • Reagents: Halogenating agents, nucleophiles.

    • Conditions: Room temperature to reflux.

    • Products: Substituted products at the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidizing agents like potassium permanganate.

  • Reduction: Employment of lithium aluminum hydride for effective reduction.

  • Substitution: Utilization of halogenating agents to introduce halogen atoms.

Major Products

  • Oxidized products: at the isoquinoline ring.

  • Reduced derivatives: of the sulfonyl and amide groups.

  • Substituted compounds: at the benzamide moiety.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: The sulfonyl group may act as a competitive inhibitor, binding to the active site of enzymes.

  • Receptor Interaction: The benzamide moiety can interact with specific receptors, modulating their activity.

  • Pathway Modulation: The compound can influence biochemical pathways by altering enzyme activities and receptor signaling.

Comparison with Similar Compounds

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide can be compared with other compounds such as:

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide:

    • Similarity: Shares the core structure but lacks the phenoxy group.

    • Uniqueness: More targeted enzyme inhibition.

  • N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide:

    • Similarity: Contains the benzamide and phenoxyphenyl groups.

    • Uniqueness: Different reactivity and binding properties.

  • 4-(Sulfonyl)-N-phenylbenzamide:

    • Similarity: Basic sulfonamide and benzamide structure.

    • Uniqueness: Less complex structure, different biological activity.

List of Similar Compounds

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

  • N-(2-Phenoxyphenyl)-4-(sulfonyl)benzamide

  • 4-(Sulfonyl)-N-phenylbenzamide

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c31-28(29-26-12-6-7-13-27(26)34-24-10-2-1-3-11-24)22-14-16-25(17-15-22)35(32,33)30-19-18-21-8-4-5-9-23(21)20-30/h1-17H,18-20H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBULISSMFCOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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